Nonadecane-1,19-diol
Overview
Description
Nonadecane-1,19-diol is a long-chain alkanediol with the molecular formula C₁₉H₄₀O₂ and a molecular weight of 300.5197 g/mol . This compound is characterized by having two hydroxyl groups (-OH) at the terminal positions of a nineteen-carbon chain. It is a white, crystalline solid at room temperature and is known for its high melting point and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecane-1,19-diol can be synthesized through the hydrogenation of dimethyl 1,19-nonadecanedioate. The diester is produced from the methoxycarbonylation of commercial oils such as olive, rapeseed, or sunflower oils in the presence of a catalyst derived from palladium(II) acetate, bis(ditertiarybutylphosphinomethyl)benzene, and methanesulphonic acid . The diester is then hydrogenated using ruthenium/triphos in the presence of water to yield 1,19-nonadecanediol .
Industrial Production Methods
Industrial production of 1,19-nonadecanediol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Nonadecane-1,19-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form nonadecane.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane.
Substitution: Nonadecyl halides or esters.
Scientific Research Applications
Nonadecane-1,19-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other long-chain compounds.
Biology: Studied for its potential role in lipid metabolism and as a component in lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,19-nonadecanediol involves its interaction with lipid bilayers and cellular membranes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. It can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
1,18-Octadecanediol: Similar structure but with an eighteen-carbon chain.
1,20-Eicosanediol: Similar structure but with a twenty-carbon chain.
1,16-Hexadecanediol: Similar structure but with a sixteen-carbon chain.
Uniqueness
Nonadecane-1,19-diol is unique due to its specific chain length and the presence of terminal hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in polymer synthesis and as a surfactant .
Properties
IUPAC Name |
nonadecane-1,19-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPKZJWXMSYCHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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